molecular formula C15H23N3O B7554670 (3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone

(3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone

Cat. No. B7554670
M. Wt: 261.36 g/mol
InChI Key: WIHYVLLZIJWLBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone, also known as DEPM, is a chemical compound that has been widely researched for its potential use in the field of neuroscience. This compound is a potent and selective blocker of the nicotinic acetylcholine receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes.

Mechanism of Action

(3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone acts as a competitive antagonist of the nicotinic acetylcholine receptor, which means that it binds to the receptor site and prevents the binding of acetylcholine. This results in a decrease in the activity of the receptor and a subsequent decrease in the release of neurotransmitters such as dopamine and glutamate. This mechanism of action has been shown to be effective in reducing the symptoms of various neurological disorders such as Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects:
(3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the release of dopamine and glutamate in the striatum, which is involved in the regulation of movement and reward. This has been shown to be effective in reducing the symptoms of Parkinson's disease and addiction. (3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone has also been shown to have anti-inflammatory effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

(3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone has several advantages as a tool for studying the nicotinic acetylcholine receptor. It is a potent and selective antagonist, which means that it can be used to study the specific effects of the receptor without affecting other neurotransmitter systems. It is also relatively stable and easy to handle, which makes it a valuable tool for in vitro and in vivo studies. However, (3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone also has some limitations. It has a relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects. It also has limited solubility in water, which may make it difficult to use in some experimental settings.

Future Directions

There are several future directions for research on (3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone. One area of interest is the role of the nicotinic acetylcholine receptor in addiction and withdrawal. (3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone has been shown to be effective in reducing the symptoms of addiction, but further research is needed to understand the underlying mechanisms. Another area of interest is the use of (3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone in the treatment of neurodegenerative diseases such as Alzheimer's disease. (3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone has been shown to have anti-inflammatory effects, which may be useful in reducing the neuroinflammation associated with these diseases. Finally, there is interest in developing more potent and selective nicotinic acetylcholine receptor antagonists based on the structure of (3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone. These compounds may have improved efficacy and fewer side effects compared to existing drugs.

Synthesis Methods

The synthesis of (3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone involves a series of chemical reactions that require specialized equipment and expertise. The first step involves the reaction of 2-ethylaminopyridine with 3,5-dimethylpiperidin-1-ylcarbonyl chloride in the presence of a base such as triethylamine. This results in the formation of the intermediate (3,5-dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]carbonyl chloride, which is then treated with methanol to yield the final product, (3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone.

Scientific Research Applications

(3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone has been extensively studied for its potential use in the field of neuroscience. It has been shown to be a potent and selective blocker of the nicotinic acetylcholine receptor, which is involved in various physiological and pathological processes such as learning and memory, addiction, and neurodegenerative diseases. (3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone has been used in a variety of in vitro and in vivo studies to investigate the role of the nicotinic acetylcholine receptor in these processes.

properties

IUPAC Name

(3,5-dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-4-16-14-8-13(5-6-17-14)15(19)18-9-11(2)7-12(3)10-18/h5-6,8,11-12H,4,7,9-10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHYVLLZIJWLBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CC(=C1)C(=O)N2CC(CC(C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.